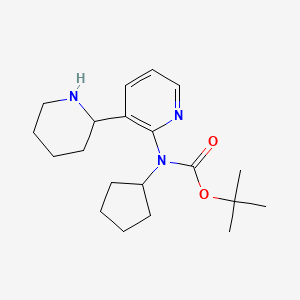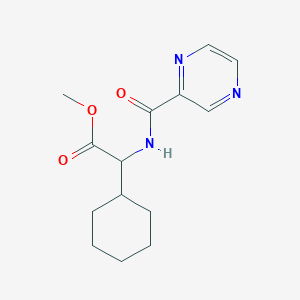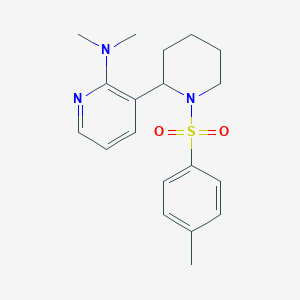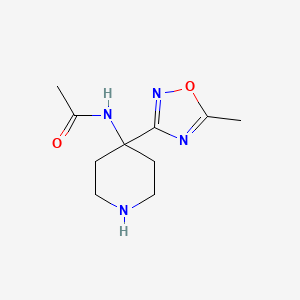![molecular formula C21H23ClN2O3S B11815916 tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat: ist eine komplexe organische Verbindung, die zur Klasse der Thienodiazepine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thieno[2,3-e][1,4]diazepin-Kern umfasst, der mit einer Chlorphenylgruppe, Dimethylgruppen und einem tert-Butylester substituiert ist.
Vorbereitungsmethoden
Die Synthese von tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Thieno[2,3-e][1,4]diazepin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um das Thienodiazepin-Ringsystem zu bilden. Häufige Reagenzien, die in diesem Schritt verwendet werden, umfassen schwefelhaltige Verbindungen und Stickstoffquellen.
Einführung von Substituenten: Die Chlorphenyl- und Dimethylgruppen werden durch Substitutionsreaktionen eingeführt. Diese Reaktionen erfordern häufig die Verwendung von Halogenierungsmitteln und Methylierungsreagenzien.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit tert-Butanol unter Bildung des tert-Butylesters. Dieser Schritt wird typischerweise unter sauren Bedingungen unter Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt.
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und Reinheit sowie die Verwendung von großtechnischen Reaktoren und kontinuierlichen Verfahren umfassen.
Analyse Chemischer Reaktionen
tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methylgruppen, um entsprechende Ketone oder Carbonsäuren zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Carbonylgruppe in einen Alkohol umzuwandeln. Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird. Die Bedingungen für diese Reaktionen umfassen typischerweise die Verwendung von polaren aprotischen Lösungsmitteln und erhöhten Temperaturen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmakologischer Wirkstoff untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf das zentrale Nervensystem abzielen. Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen Rezeptoren und Enzymen zu interagieren.
Biologische Forschung: Forscher untersuchen die Auswirkungen der Verbindung auf zelluläre Prozesse und ihr Potenzial als Werkzeug zur Untersuchung biologischer Signalwege.
Industrielle Anwendungen: Die chemischen Eigenschaften der Verbindung machen sie nützlich bei der Synthese anderer komplexer Moleküle und dienen als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Rezeptoren und Enzymen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat kann mit anderen Thienodiazepin-Derivaten verglichen werden, wie z. B.:
JQ1: Ein bekanntes Thienodiazepin-Derivat, das in der Krebsforschung als Bromodomäneninhibitor verwendet wird.
Indol-Derivate: Verbindungen mit ähnlichen heterocyclischen Strukturen, die eine Reihe von biologischen Aktivitäten aufweisen.
Die Einzigartigkeit von tert-Butyl-2-[5-(4-Chlorphenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetat liegt in seinen spezifischen Substituenten und deren Auswirkungen auf seine chemischen und biologischen Eigenschaften.
Eigenschaften
Molekularformel |
C21H23ClN2O3S |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate |
InChI |
InChI=1S/C21H23ClN2O3S/c1-12-13(2)28-20-18(12)19(14-6-8-15(22)9-7-14)23-10-16(25)24(20)11-17(26)27-21(3,4)5/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
SZTANQXQTBMGEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=NCC(=O)N2CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)









![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
